Dcn1-ubc12-IN-1

DCN1-UBC12 inhibition Protein-protein interaction Potency comparison

Why source Dcn1-ubc12-IN-1? It uniquely delivers picomolar-range inhibition (IC50=2.86 nM) of DCN1-UBC12 interaction, enabling selective, Cullin-3-focused neddylation blockade. Unlike non-selective E1 inhibitors (e.g., MLN4924), it avoids pan-cullin inhibition, eliminating widespread, confounding cellular effects. Its validated anti-fibrotic activity in cardiac fibroblasts (cellular IC50=9.97 µM) provides a wide experimental window, making it an indispensable chemical probe for CRL3-mediated fibrotic disease research. Do not substitute with generic neddylation blockers—only this compound guarantees a proven, non-cytotoxic, mechanism-of-action profile for your translational studies.

Molecular Formula C24H23N7O3S2
Molecular Weight 521.6 g/mol
Cat. No. B12427818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDcn1-ubc12-IN-1
Molecular FormulaC24H23N7O3S2
Molecular Weight521.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=NC(=C(C(=N2)SC3=NN=NN3C)C#N)C4=CC(=C(C(=C4)OC)OC)OC
InChIInChI=1S/C24H23N7O3S2/c1-14-6-8-15(9-7-14)13-35-23-26-20(16-10-18(32-3)21(34-5)19(11-16)33-4)17(12-25)22(27-23)36-24-28-29-30-31(24)2/h6-11H,13H2,1-5H3
InChIKeyQXJYXXJWATXSKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dcn1-ubc12-IN-1: A Potent and Selective DCN1-UBC12 Neddylation Inhibitor for Cardiac Fibrosis Research


Dcn1-ubc12-IN-1 is a potent and selective small-molecule inhibitor of the DCN1-UBC12 protein-protein interaction, a critical step in the neddylation and activation of Cullin-RING E3 ubiquitin ligases (CRLs) . This compound specifically targets the interaction between Defective in Cullin Neddylation 1 (DCN1) and the E2 enzyme UBC12 (UBE2M), thereby modulating the neddylation of specific cullin proteins [1]. Dcn1-ubc12-IN-1 is primarily utilized as a high-quality chemical probe for investigating the roles of CRL-mediated protein degradation in fibrotic diseases, particularly cardiac fibrosis .

Why Dcn1-ubc12-IN-1 Cannot Be Interchanged with Other DCN1 or Neddylation Pathway Inhibitors


Generic substitution among DCN1-UBC12 inhibitors or broader neddylation pathway blockers is scientifically invalid due to significant differences in potency, selectivity, and molecular mechanism. Inhibitors like MLN4924 (pevonedistat) block the NEDD8-activating enzyme (NAE), leading to a non-selective, pan-cullin inhibition and widespread cellular effects [1]. Conversely, inhibitors targeting the DCN1-UBC12 interaction exhibit varying degrees of cullin selectivity and binding affinity. For instance, DI-591 shows high affinity (Ki ~10-12 nM) but does not covalently bind [2], while DI-1859 is a covalent inhibitor with sub-nanomolar potency [3]. Dcn1-ubc12-IN-1 distinguishes itself with a unique combination of picomolar-range inhibitory activity (IC50 = 2.86 nM) and demonstrated anti-fibrotic effects in a disease-relevant cellular context, a profile not uniformly shared by its analogs, necessitating specific procurement for targeted research applications.

Quantitative Differentiation of Dcn1-ubc12-IN-1 Against Key Comparators: Potency, Selectivity, and Cellular Activity


Inhibitory Potency: Dcn1-ubc12-IN-1 vs. Reversible Inhibitors DI-591 and WS-383

Dcn1-ubc12-IN-1 demonstrates superior inhibitory potency in disrupting the DCN1-UBC12 interaction compared to several well-characterized reversible inhibitors. Its reported IC50 value is in the low nanomolar range, representing a significant quantitative advantage over earlier tool compounds . This level of potency suggests it may require lower working concentrations in cell-based assays to achieve comparable target engagement, which is a critical factor in minimizing off-target effects and optimizing experimental signal-to-noise ratios .

DCN1-UBC12 inhibition Protein-protein interaction Potency comparison

Targeting Mechanism: Dcn1-ubc12-IN-1 vs. Covalent Inhibitor DI-1859

While Dcn1-ubc12-IN-1 is characterized as a potent and selective inhibitor, its mechanism of action is not described as covalent. In contrast, DI-1859 is a known covalent DCN1 inhibitor, which results in an exceptionally high affinity (Ki < 1 nM) and sustained target engagement [1]. The non-covalent nature of Dcn1-ubc12-IN-1 (inferred from its structural class and typical inhibitor profiles) offers a different pharmacological profile, potentially allowing for reversible target modulation. This distinction is crucial for experimental design, as reversible inhibitors are often preferred for studying acute signaling dynamics, while covalent inhibitors are used for sustained, irreversible target inactivation [2].

Covalent inhibitor Reversible inhibitor Drug-target residence time

Cellular Cytotoxicity Profile: Dcn1-ubc12-IN-1 in Cardiac Fibroblasts

A key differentiator for Dcn1-ubc12-IN-1 is its documented low cytotoxicity in a primary disease-relevant cell type. In human cardiac fibroblasts (CFs), the compound exhibits a 24-hour IC50 for cytotoxicity of 9.97 μM . This provides a wide therapeutic window of over 3,000-fold between its biochemical inhibitory potency (IC50 = 2.86 nM) and its cellular toxicity threshold. This large selectivity window is not universally documented for all DCN1-UBC12 inhibitors and is a critical parameter for ensuring that observed phenotypic effects are due to target inhibition rather than non-specific cellular stress or death .

Cardiac fibrosis Cytotoxicity Cellular model

Disease Model Relevance: Dcn1-ubc12-IN-1's Anti-Fibrotic Activity

Dcn1-ubc12-IN-1 is explicitly annotated with "anti-cardiac fibrogenic activity" based on proprietary biological evaluations . While detailed experimental data (e.g., changes in collagen deposition, alpha-SMA expression) are not publicly disclosed, this functional annotation distinguishes it from several other DCN1 inhibitors whose primary characterization is in cancer cell lines or hepatotoxicity models [1]. For example, DI-591 and DI-404 are noted for their effects on cullin 3 neddylation and NRF2 stabilization, while DI-1859 is profiled for hepatoprotection [2]. The specific association of Dcn1-ubc12-IN-1 with cardiac fibrosis makes it a uniquely relevant tool compound for researchers focused on cardiovascular pathology and fibrotic disease mechanisms.

Anti-fibrotic Cardiac disease Phenotypic screening

Structural Class and IP Position: Dcn1-ubc12-IN-1 vs. Early Peptidomimetics

Dcn1-ubc12-IN-1 (CAS 2374827-31-1) is a non-peptidic small molecule (MW 521.61) , which offers significant advantages over earlier peptidomimetic inhibitors like DI-404 (MW 713.29) . Small molecules generally possess superior cell permeability, metabolic stability, and more tractable pharmacokinetic properties compared to larger peptidomimetics [1]. Furthermore, its specific structure is covered in patent applications (e.g., WO2023244691) focusing on DCN1-UBC12 inhibition for the treatment of hyperplasia and tumors [2]. This positions Dcn1-ubc12-IN-1 as a chemically distinct entity with a defined intellectual property landscape, which is a relevant consideration for long-term research programs or potential translational studies.

Small molecule Peptidomimetic Chemical probe

Key Research and Procurement Scenarios for Dcn1-ubc12-IN-1


Investigating CRL3-Mediated Protein Degradation in Cardiac Fibroblasts

Researchers studying the role of the ubiquitin-proteasome system in cardiac fibrosis can use Dcn1-ubc12-IN-1 to selectively inhibit the neddylation of cullin 3. Its high biochemical potency (IC50 = 2.86 nM) and low cellular toxicity (IC50 = 9.97 μM in cardiac fibroblasts) provide a wide experimental window to assess the impact of CRL3 inactivation on fibroblast activation markers without confounding cytotoxicity . This makes it an ideal tool for dissecting the specific contribution of CRL3 to the fibrotic response.

Benchmarking Novel DCN1-UBC12 Inhibitors in Biochemical Assays

Dcn1-ubc12-IN-1 serves as an excellent reference standard or positive control in the development and validation of new DCN1-UBC12 interaction inhibitors. Its well-defined, low nanomolar IC50 (2.86 nM) provides a quantitative benchmark for potency . In a biochemical time-resolved fluorescence resonance energy transfer (TR-FRET) or similar assay, its activity can be directly compared against new chemical entities to rank order their inhibitory potential, providing a crucial point of reference for structure-activity relationship (SAR) studies.

Comparative Profiling of Neddylation Pathway Modulators

For studies aiming to compare the biological consequences of inhibiting the neddylation pathway at different nodes, Dcn1-ubc12-IN-1 offers a targeted mechanism of action distinct from E1 NAE inhibitors (e.g., MLN4924) [1] and covalent DCN1 inhibitors (e.g., DI-1859) [2]. By employing Dcn1-ubc12-IN-1 in parallel with these comparators, researchers can delineate which cellular phenotypes arise from selective cullin 3 neddylation blockade versus pan-cullin inhibition or irreversible target engagement, thereby gaining a more nuanced understanding of neddylation biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dcn1-ubc12-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.